molecular formula C15H13N3OS3 B269993 N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269993
M. Wt: 347.5 g/mol
InChI Key: WMOSZYGMMNIITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTA and has been synthesized using various methods. The purpose of Additionally, this paper will list future directions for research using MPTA.

Mechanism of Action

MPTA functions as a fluorescent probe by undergoing a thiol-mediated reaction that results in a shift in its absorption and emission spectra. The reaction between MPTA and thiols results in the formation of a thioether linkage, which causes a shift in the fluorescence emission spectrum of MPTA. This shift in fluorescence emission can be used to detect the presence of thiols in biological systems.
Biochemical and Physiological Effects:
MPTA has been shown to have minimal toxicity and is well-tolerated in biological systems. It has been used to detect thiols in a variety of biological samples, including blood, urine, and tissue samples. MPTA has also been used to study the role of thiols in various biological processes, including oxidative stress, inflammation, and cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTA is its specificity for thiols. MPTA has been shown to selectively detect thiols in the presence of other reactive species, making it a valuable tool for studying the role of thiols in biological systems. Additionally, MPTA is relatively easy to synthesize and has minimal toxicity.
One limitation of MPTA is its sensitivity to pH and temperature. The fluorescence emission of MPTA is pH-dependent and can be affected by changes in temperature. This can make it difficult to use MPTA in certain experimental conditions.

Future Directions

There are several future directions for research using MPTA. One area of research is the development of MPTA-based probes for the detection of specific thiols in biological systems. Another area of research is the use of MPTA to study the role of thiols in disease states, such as cancer and neurodegenerative diseases. Additionally, MPTA can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.

Synthesis Methods

MPTA can be synthesized using various methods, including the reaction of 4-methyl-2-thiazolamine with 2-chloroacetyl chloride followed by reaction with 4-phenyl-2-thiazolthiol. This reaction produces MPTA as a yellow crystalline solid. Another method involves the reaction of 4-methyl-2-thiazolamine with 2-bromoacetyl bromide followed by reaction with 4-phenyl-2-thiazolthiol. This method produces MPTA as a white powder.

Scientific Research Applications

MPTA has been extensively studied for its potential applications in scientific research. One of the primary applications of MPTA is as a fluorescent probe for the detection of thiols in biological systems. MPTA has been shown to selectively detect thiols in the presence of other reactive species. This makes MPTA a valuable tool for studying the role of thiols in biological systems.

properties

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C15H13N3OS3

Molecular Weight

347.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13N3OS3/c1-10-7-20-14(16-10)18-13(19)9-22-15-17-12(8-21-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

WMOSZYGMMNIITG-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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